molecular formula C9H3Cl2N3O B1433710 2,4-Dichloropyrido[3',2':4,5]furo[3,2-d]pyrimidine CAS No. 1268241-74-2

2,4-Dichloropyrido[3',2':4,5]furo[3,2-d]pyrimidine

Cat. No. B1433710
M. Wt: 240.04 g/mol
InChI Key: MNUHJWKPRZOOLM-UHFFFAOYSA-N
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Description

2,4-Dichloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is a chemical compound with the molecular formula C9H3Cl2N3O . It is a type of pyridopyrimidine, a class of compounds that have shown therapeutic interest and are used on several therapeutic targets .


Synthesis Analysis

The synthesis of pyridopyrimidines involves various methods. For instance, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid can produce a precursor which undergoes methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is characterized by a pyridopyrimidine moiety, which is a heterocyclic combination of pyrimidine and pyridine rings . The exact structure can be represented by the InChI code: 1S/C9H3Cl2N3O/c10-7-6-5(13-9(11)14-7)4-2-1-3-12-8(4)15-6/h1-3H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine include a molecular weight of 240.05 . More detailed properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

The structural complexity and synthetic versatility of pyrimidine derivatives, including 2,4-Dichloropyrido[3',2':4,5]furo[3,2-d]pyrimidine, have garnered significant interest in the field of medicinal and pharmaceutical chemistry due to their broad range of applications. These compounds serve as key precursors and scaffolds for the development of novel therapeutic agents owing to their bioavailability and diverse pharmacological effects. The synthesis of pyrimidine derivatives employs a variety of hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, highlighting the role of these compounds in the advancement of organic synthesis and drug discovery (Parmar, Vala, & Patel, 2023).

Biological and Medicinal Significance

Pyrimidine derivatives exhibit a wide range of biological activities, making them a focal point for the development of new drugs. They have been studied for their anti-inflammatory, anticancer, antiviral, and antimicrobial properties. The synthesis and characterization of these derivatives, including their in-vitro activities, underline the therapeutic potential of pyrimidine-based compounds in addressing various health conditions. These studies not only provide insights into the anti-inflammatory and anticancer activities of pyrimidine derivatives but also highlight their significance in the synthesis of novel therapeutic agents with minimal toxicity (Gondkar, Deshmukh, & Chaudhari, 2013); (Kaur et al., 2014).

Optical and Electroluminescent Materials

The incorporation of pyrimidine derivatives into π-extended conjugated systems has proven valuable for the creation of novel optoelectronic materials. These compounds, including those based on 2,4-Dichloropyrido[3',2':4,5]furo[3,2-d]pyrimidine, are utilized in the development of luminescent small molecules and chelate compounds. Their application in photo- and electroluminescent devices, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells, underscores the versatility of pyrimidine derivatives in the field of materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety And Hazards

The safety information for 2,4-Dichloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine indicates that it should be handled with care. Precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2N3O/c10-7-6-5(13-9(11)14-7)4-2-1-3-12-8(4)15-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUHJWKPRZOOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC3=C2N=C(N=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloropyrido[3',2':4,5]furo[3,2-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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